

GPR56 signaling pathways in normal and cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GPR56 Signaling Pathways in Normal and Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor 56 (GPR56), also known as ADGRG1, is a member of the adhesion G protein-coupled receptor (aGPCR) family. These receptors are characterized by a large N-terminal extracellular domain (ECD) and a canonical seven-transmembrane (7TM) domain. GPR56 plays a multifaceted role in various physiological processes, including brain development, myelination, and immune function. Its expression and signaling are frequently dysregulated in cancer, where it can act as either a tumor suppressor or a promoter, depending on the cellular context and interacting ligands. This guide provides a comprehensive overview of the GPR56 structure, activation mechanisms, and downstream signaling pathways in both normal and cancerous cells, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

GPR56 Structure and Activation Mechanism

GPR56, like other aGPCRs, possesses a unique molecular architecture. It consists of a large N-terminal fragment (NTF) and a C-terminal fragment (CTF) containing the 7TM domain. These fragments are generated by autoproteolytic cleavage at a conserved GPCR proteolysis site (GPS) within the GPCR autoproteolysis-inducing (GAIN) domain.[1][2] After cleavage, the NTF and CTF typically remain non-covalently associated on the cell surface.[3]

Activation of GPR56 signaling can occur through several proposed mechanisms:

- Ligand-Induced Activation: Binding of extracellular matrix (ECM) proteins like collagen III and transglutaminase 2 (TG2) to the NTF can induce conformational changes, leading to signal transduction.[4][5][6]
- Tethered Agonist (Stachel) Activation: Ligand binding or mechanical stress can cause the shedding of the NTF, unmasking a cryptic "Stachel" peptide sequence at the new N-terminus of the CTF. This tethered agonist can then bind to and activate the 7TM domain, initiating downstream signaling.[2][7]
- Stachel-Independent Activation: Evidence suggests that GPR56 can also be modulated by synthetic ligands binding to its extracellular region without requiring autoproteolysis or Stachel sequence exposure, indicating a more complex allosteric regulation.[8][9]
- Constitutive Activity: GPR56 has been shown to exhibit some level of constitutive, ligand-independent activity, particularly in coupling to Gα12/13 proteins to promote RhoA signaling.
 [3][4]

GPR56 Signaling in Normal Physiological Processes

In normal tissues, GPR56 signaling is crucial for cellular guidance, adhesion, and proliferation. Its functions are best characterized in the central nervous system (CNS) and the immune system.

Cortical Development

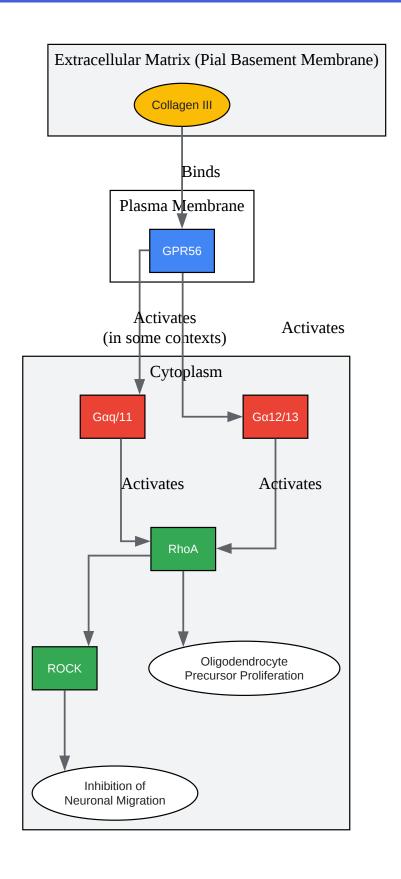
During brain development, GPR56 is essential for correct neuronal migration and cortical lamination.[5][10]

- Ligand: Collagen III, a component of the pial basement membrane.[1][5]
- Pathway: The interaction between GPR56 on neural progenitor cells and collagen III activates the Gα12/13-RhoA signaling cascade.[1][11]
- Function: This activation is critical for inhibiting neuronal over-migration, thereby ensuring the proper formation of the cerebral cortex.[11] Loss-of-function mutations in GPR56 lead to a

severe brain malformation known as bilateral frontoparietal polymicrogyria (BFPP).[5][10]

Myelination and Oligodendrocyte Development

GPR56 plays a role in the development of oligodendrocytes, the myelin-producing cells of the CNS.


- Pathway: GPR56 regulates the proliferation of oligodendrocyte precursor cells (OPCs) through the Gα12/13 and RhoA signaling pathways.[1]
- Function: Disruption of the GPR56 gene impairs OPC proliferation, leading to defective CNS myelination.[1]

Immune Cell Function

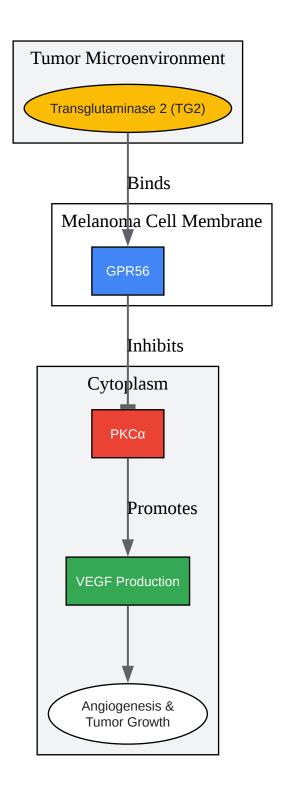
GPR56 is expressed on various cytotoxic lymphocytes, including natural killer (NK) cells and effector CD8+ T cells.[5][7]

- Pathway: In NK cells, GPR56 ligation can lead to the translocation of the transcriptional coactivator TAZ to the nucleus and increased actin polymerization.[12] It has been shown to function as an inhibitory checkpoint for NK cell migration.[12]
- Function: GPR56 signaling can inhibit the effector functions of cytotoxic cells and regulate their migratory behavior.[7][12]

Click to download full resolution via product page

Caption: GPR56 signaling in normal neural development.

GPR56 Signaling in Cancer


The role of GPR56 in cancer is complex and highly context-dependent, with reports supporting both tumor-suppressive and tumor-promoting functions.[13] This duality is influenced by the specific cancer type, the tumor microenvironment, and the available ligands.

GPR56 as a Tumor Suppressor

In certain cancers, such as melanoma and some glioblastomas, GPR56 acts to inhibit tumor progression and metastasis.[13][14]

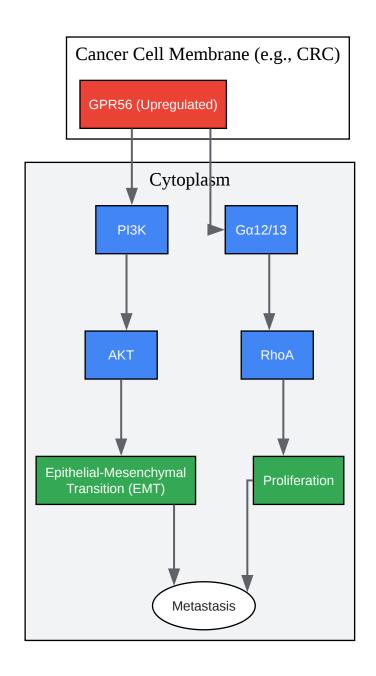
- Melanoma: GPR56 expression is often downregulated in highly metastatic melanoma cells.
 [5][10][14]
 - Ligand: Transglutaminase 2 (TG2).[1][5]
 - Pathway: The GPR56-TG2 interaction can suppress melanoma growth and angiogenesis by inhibiting vascular endothelial growth factor (VEGF) production via a PKCα signaling pathway.[1][2][5] It also inhibits cell-extracellular matrix signaling and adhesion to fibronectin, which can downregulate focal adhesion kinase (FAK).[15]
 - Function: GPR56 inhibits tumor growth and metastasis.[5][14]

Click to download full resolution via product page

Caption: GPR56 tumor-suppressive signaling in melanoma.

GPR56 as a Tumor Promoter

Foundational & Exploratory



Conversely, in cancers like colorectal cancer (CRC), esophageal squamous cell carcinoma, and acute myeloid leukemia (AML), high GPR56 expression is often associated with poor prognosis and enhanced malignancy.[13][16][17]

- Colorectal Cancer (CRC): GPR56 is frequently upregulated in CRC tissues.[17]
 - Pathway: GPR56 promotes CRC cell metastasis by inducing epithelial-mesenchymal transition (EMT) through the activation of PI3K/AKT signaling.[17] It can also promote tumor growth and drug resistance.[18]
 - Function: High GPR56 expression enhances cell proliferation, migration, invasion, and metastasis.[17]
- Breast Cancer: In bone metastasis of breast cancer, GPR56 interacts with collagen III, promoting metastatic colonization.[13]
- General Cancer Progression: Across various cancer types, GPR56 has been shown to activate the $G\alpha12/13$ -RhoA pathway, which is linked to increased cell migration, invasion, and proliferation.[13][19]

Click to download full resolution via product page

Caption: GPR56 tumor-promoting signaling in cancer.

Quantitative Data Summary

This section summarizes key quantitative findings related to GPR56 expression in cancer.

Table 1: GPR56 Expression in Human Cancers Compared to Normal Tissues

Cancer Type	GPR56 Expression Status	Patient Cohort Findings	Reference
Colorectal Cancer	Upregulated	Higher expression in primary tumors than matched normal tissues; correlated with poor survival.	[13][17]
Ovarian Cancer	Upregulated	Significant association with advanced FIGO stage and positive lymph node invasion.	[13][20]
Pancreatic Cancer	Upregulated	Higher expression in 5 of 5 patient tumor samples compared to normal counterparts.	[20]
Non-Small Cell Lung Cancer	Upregulated	Higher expression in 7 of 10 patient tumor samples compared to normal counterparts.	[20]
Melanoma	Downregulated in metastatic variants	Markedly downregulated in highly metastatic cells compared to poorly metastatic cells.	[5][14]
Acute Myeloid Leukemia (AML)	Upregulated (in EVI1- high AML)	High expression in EVI1-high AML cells, associated with enhanced cell adhesion and anti- apoptotic phenotypes.	[13]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate GPR56 signaling.

GPR56 Silencing using shRNA

This protocol describes the stable knockdown of GPR56 in a glioblastoma cell line to study its function.

- Objective: To create a stable cell line with reduced GPR56 expression.
- Methodology:
 - Plasmid Linearization: Linearize the shRNA plasmid DNA targeting GPR56 (and a non-targeting control) using a restriction enzyme (e.g., Nael) for 3 hours at 37°C, followed by enzyme inactivation at 65°C for 20 minutes.[21]
 - DNA Purification: Purify the linearized DNA using a phenol-chloroform extraction followed by isopropanol precipitation.
 - Transfection: Perform a reverse transfection of U373 glioblastoma cells. Plate 8x10⁵ cells per well in a 24-well plate with 0.4 μg of the linearized shRNA plasmid using a transfection reagent like FuGENE6 in Opti-MEM.[21]
 - Selection: After 24 hours of incubation, reseed the cells into a 6-well plate at 5x10⁴ cells/well in standard growth medium (DMEM with 10% FBS) containing a selection antibiotic (e.g., 200 µg/ml hygromycin).[21]
 - Validation: Maintain the cells under selection pressure and validate the knockdown efficiency via qRT-PCR and Western blot analysis to quantify GPR56 mRNA and protein levels, respectively.

Cell Migration (Transwell) Assay

This assay is used to quantify the effect of GPR56 expression on the migratory and invasive capacity of cancer cells.

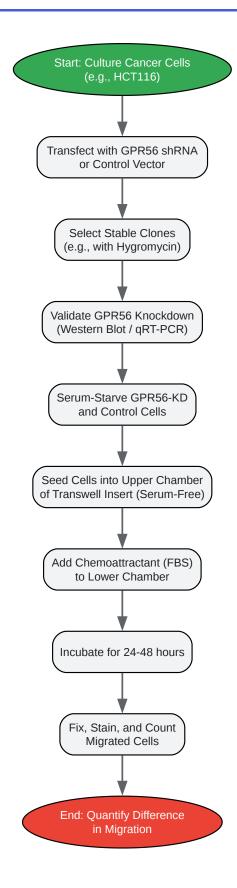
- Objective: To measure the number of cells that migrate through a porous membrane.
- Methodology:

- Cell Preparation: Culture GPR56-knockdown and control CRC cells (e.g., HCT116) until they reach ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
- Assay Setup: Use Transwell inserts with an 8-μm pore size membrane. For invasion assays, coat the membrane with Matrigel.
- Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
- Chemoattractant: Fill the lower chamber with a complete medium containing a chemoattractant (e.g., 10% FBS).
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 24-48 hours).
- Analysis:
 - Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the cells that have migrated to the lower surface with methanol or paraformaldehyde.
 - Stain the migrated cells with crystal violet.
 - Elute the dye and measure the absorbance, or count the stained cells in several microscopic fields to quantify migration/invasion.[17]

RhoA Activation Assay (GTP-Rho Pull-Down)

This biochemical assay measures the amount of active, GTP-bound RhoA to assess the activation of the $G\alpha12/13$ -RhoA pathway downstream of GPR56.

- Objective: To quantify active RhoA levels following GPR56 stimulation.
- Methodology:


Foundational & Exploratory

- Cell Culture and Transfection: Transfect HEK 293T cells with a GPR56 expression vector (or use a cell line endogenously expressing GPR56).[22]
- Stimulation: After 48 hours, serum-starve the cells and then stimulate them with a GPR56 ligand (e.g., collagen III) or a vehicle control for a short period (e.g., 5 minutes).
- Lysis: Immediately lyse the cells in a specific Rho activation assay lysis buffer on ice.
- Pull-Down: Clarify the lysates by centrifugation. Incubate a portion of the supernatant with Rhotekin-RBD beads (which specifically bind to GTP-bound RhoA) at 4°C with gentle rocking for 1 hour.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot using a RhoA-specific antibody.
- Quantification: Run a parallel blot with a portion of the total cell lysate to determine the total RhoA protein level for normalization. Quantify the band intensities to determine the ratio of active (GTP-bound) to total RhoA.[22]

Click to download full resolution via product page

Caption: Experimental workflow for a GPR56 knockdown and cell migration assay.

Conclusion and Therapeutic Outlook

GPR56 is a complex signaling hub with divergent roles in physiology and pathology. In normal development, its signaling via the $G\alpha12/13$ -RhoA axis is critical for tissue architecture. In cancer, its function is dichotomous: it can suppress metastasis in melanoma through TG2 and PKC α signaling, while promoting it in colorectal and other cancers via pathways like PI3K/AKT and $G\alpha12/13$ -RhoA. This contextual duality makes GPR56 a challenging but promising therapeutic target.

The upregulation of GPR56 in several cancers with poor prognosis, such as CRC and AML, identifies it as a potential target for novel therapies.[13][17][18] Strategies under investigation include the development of antibody-drug conjugates (ADCs) that target GPR56-expressing cancer cells for selective payload delivery.[18][23][24] A deeper understanding of the specific ligands and interacting partners that dictate its pro- or anti-tumorigenic switch in different microenvironments will be crucial for designing effective and specific therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma
 Cell [frontiersin.org]
- 3. G protein selectivity profile of GPR56/ADGRG1 and its effect on downstream effectors -PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein selectivity profile of GPR56/ADGRG1 and its effect on downstream effectors -PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR56 Wikipedia [en.wikipedia.org]
- 6. GPR56 signaling pathway network and its dynamics in the mesenchymal transition of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 7. researchgate.net [researchgate.net]
- 8. Stachel-independent modulation of GPR56/ADGRG1 signaling by synthetic ligands directed to its extracellular region PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stachel-independent modulation of GPR56/ADGRG1 signaling by synthetic ligands directed to its extracellular region PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR56 and its related diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Downstream signalling of the disease-associated mutations on GPR56/ADGRG1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The G Protein–Coupled Receptor GPR56 Is an Inhibitory Checkpoint for NK Cell Migration PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GPR56, an atypical G protein-coupled receptor, binds tissue transglutaminase, TG2, and inhibits melanoma tumor growth and metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Adhesion G-Protein-Coupled Receptor, GPR56/ADGRG1, Inhibits Cell–Extracellular Matrix Signaling to Prevent Metastatic Melanoma Growth [frontiersin.org]
- 16. Role of ADGRG1/GPR56 in Tumor Progression PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPR56 promotes proliferation of colorectal cancer cells and enhances metastasis via epithelial-mesenchymal transition through PI3K/AKT signaling activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. GPR56/ADGRG1 Activation Promotes Melanoma Cell Migration via NTF Dissociation and CTF-Mediated Gα12/13/RhoA Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mt-pieds.fr [mt-pieds.fr]
- 22. dash.harvard.edu [dash.harvard.edu]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [GPR56 signaling pathways in normal and cancer cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136644#gpr56-signaling-pathways-in-normal-and-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com